

An In-depth Technical Guide to the Spectral Data Interpretation of 3-Acetylbenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetylbenzophenone

Cat. No.: B1664593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **3-Acetylbenzophenone** (CAS No. 66067-44-5), a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. A thorough understanding of its spectral characteristics is crucial for quality control, impurity profiling, and research and development in the pharmaceutical industry. This document presents an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **3-Acetylbenzophenone**, supported by detailed experimental protocols and data visualization.

Chemical Structure and Properties

IUPAC Name: 1-(3-benzoylphenyl)ethanone Molecular Formula: C₁₅H₁₂O₂ Molecular Weight: 224.25 g/mol

3-Acetylbenzophenone is a solid organic compound characterized by a benzoyl group and an acetyl group attached to a central benzene ring at the meta position. This structure gives rise to a unique spectral fingerprint that can be unequivocally identified through a combination of spectroscopic techniques.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass spectra of **3-Acetylbenzophenone**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.33	s	1H	H-11
8.14	d, $J=7.8$ Hz	1H	H-7 or H-9
7.94	d, $J=7.7$ Hz	1H	H-7 or H-9
7.82	d, $J=7.7$ Hz	2H	H-2', H-6'
7.64	t, $J=7.4$ Hz	1H	H-4'
7.50	t, $J=7.8$ Hz	2H	H-3', H-5'
2.66	s	3H	-COCH ₃

Solvent: Deuterated Chloroform (CDCl₃) Reference: Trimethylsilane (TMS) at 0.00 ppm

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
197.7	C=O (acetyl)
196.3	C=O (benzoyl)
137.9	C-q
137.6	C-q
137.3	C-q
133.3	C-H
132.5	C-H
130.0	C-H
129.1	C-H
128.5	C-H
128.4	C-H
26.8	-CH ₃

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3073, 2918	Medium	C-H stretching (aromatic and aliphatic)
1684	Strong	C=O stretching (acetyl carbonyl)
1655	Strong	C=O stretching (benzoyl carbonyl)
1595, 1427	Medium to Strong	C=C stretching (aromatic)
1356	Medium	-CH ₃ bending
1285, 1233	Strong	C-C-O stretching and bending
920, 820	Medium	C-H out-of-plane bending (aromatic)
723, 691	Strong	C-C bending (aromatic ring)

Sample Preparation: Potassium Bromide (KBr) disc

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
225	Main Peak	[M+H] ⁺ (protonated molecular ion)
147	-	[C ₉ H ₇ O ₂] ⁺
119	-	[C ₈ H ₇ O] ⁺
105	-	[C ₇ H ₅ O] ⁺ (benzoyl cation)
91	-	[C ₇ H ₇] ⁺ (tropylium cation)
77	-	[C ₆ H ₅] ⁺ (phenyl cation)

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **3-Acetylbenzophenone** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing trimethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was used to simplify the spectrum. A spectral width of 240 ppm and a relaxation delay of 2.0 s were employed.

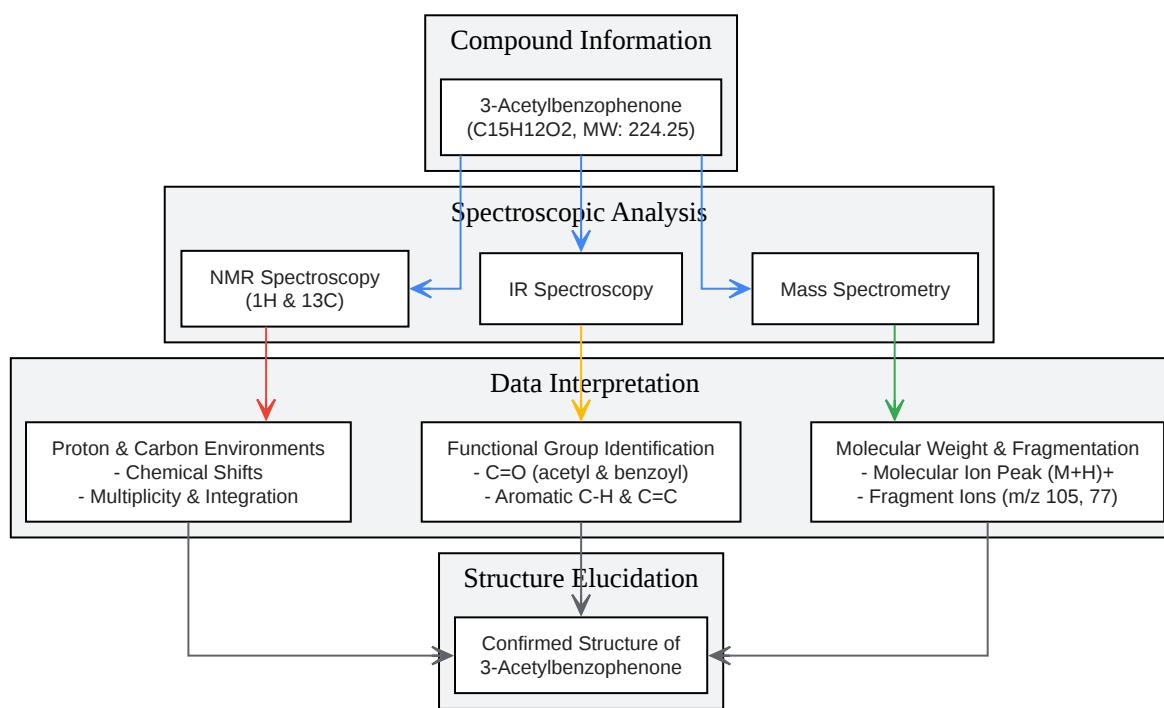
Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of **3-Acetylbenzophenone** (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a blank KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **3-Acetylbenzophenone** was prepared by dissolving a small amount of the compound in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 mg/mL.


Data Acquisition: The mass spectrum was obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The analysis was performed in positive ion mode. The

sample solution was introduced into the ion source via direct infusion. The instrument was scanned over a mass-to-charge (m/z) range of 50-500.

Spectral Interpretation and Visualization

Logical Workflow for Spectral Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive spectral analysis and interpretation of **3-Acetylbenzophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **3-Acetylbenzophenone**.

¹H NMR Spectrum Interpretation

The ^1H NMR spectrum provides valuable information about the proton environments in the molecule.

- Aromatic Protons (δ 7.50-8.33 ppm): The complex multiplet pattern in this region is characteristic of the two substituted benzene rings. The downfield chemical shifts are due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl groups. The distinct signals for the protons on the acetyl-substituted ring (H-7, H-9, H-11) and the benzoyl-substituted ring (H-2', H-3', H-4', H-5', H-6') can be assigned based on their multiplicity and coupling constants.
- Acetyl Protons (δ 2.66 ppm): The singlet integrating to three protons is characteristic of the methyl group of the acetyl moiety ($-\text{COCH}_3$). Its chemical shift is in the expected region for a methyl group adjacent to a carbonyl group.

^{13}C NMR Spectrum Interpretation

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

- Carbonyl Carbons (δ 197.7 and 196.3 ppm): The two downfield signals correspond to the two carbonyl carbons of the acetyl and benzoyl groups, respectively. Their high chemical shifts are characteristic of carbonyl carbons.
- Aromatic Carbons (δ 128.4-137.9 ppm): The signals in this region are assigned to the twelve carbon atoms of the two benzene rings. The presence of multiple signals confirms the unsymmetrical substitution pattern.
- Methyl Carbon (δ 26.8 ppm): The upfield signal corresponds to the methyl carbon of the acetyl group.

IR Spectrum Interpretation

The IR spectrum is instrumental in identifying the functional groups present in **3-Acetylbenzophenone**.

- C=O Stretching (1684 and 1655 cm^{-1}): The two strong absorption bands are characteristic of the stretching vibrations of the two carbonyl groups. The slightly different frequencies are

due to the different electronic environments of the acetyl and benzoyl carbonyls.[1]

- C-H Stretching (3073 and 2918 cm^{-1}): The bands above 3000 cm^{-1} are typical for aromatic C-H stretching, while the band below 3000 cm^{-1} is due to the aliphatic C-H stretching of the methyl group.[1]
- C=C Stretching (1595 and 1427 cm^{-1}): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.[1]
- C-H Bending (920, 820, 723, 691 cm^{-1}): These bands in the fingerprint region correspond to the out-of-plane and in-plane bending vibrations of the aromatic C-H bonds and C-C bonds of the rings, providing information about the substitution pattern.[1]

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ($[\text{M}+\text{H}]^+$ at m/z 225): The peak at m/z 225 corresponds to the protonated molecular ion of **3-Acetylbenzophenone**, confirming its molecular weight of 224.25 g/mol . [1]
- Major Fragment Ions: The fragmentation pattern is consistent with the structure of **3-Acetylbenzophenone**. The prominent fragment at m/z 105 corresponds to the stable benzoyl cation ($[\text{C}_7\text{H}_5\text{O}]^+$), formed by cleavage of the bond between the benzoyl carbonyl carbon and the central benzene ring. The fragment at m/z 77 represents the phenyl cation ($[\text{C}_6\text{H}_5]^+$), resulting from the loss of carbon monoxide from the benzoyl cation. The presence of a fragment at m/z 91 suggests the formation of the tropyl cation.

This comprehensive guide provides a detailed analysis of the spectral data of **3-Acetylbenzophenone**, which is essential for its identification, characterization, and quality control in pharmaceutical applications. The presented data and interpretations serve as a valuable resource for researchers and scientists in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data Interpretation of 3-Acetylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664593#3-acetylbenzophenone-spectral-data-nmr-ir-ms-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com